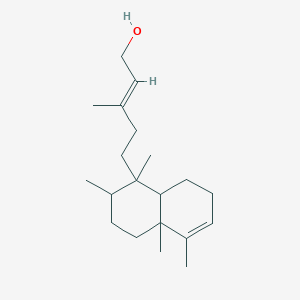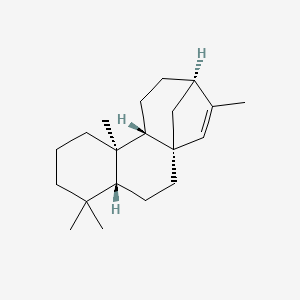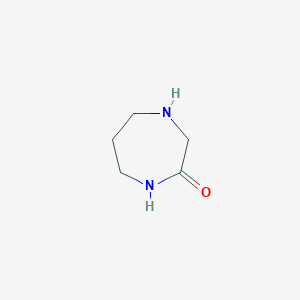
1,4-Diazepan-2-one
Overview
Description
1,4-Diazepan-2-one, also known as this compound, is a useful research compound. Its molecular formula is C5H10N2O and its molecular weight is 114.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
LFA-1 Antagonists
1,4-Diazepan-2-one compounds have been studied as novel inhibitors of LFA-1, an interaction important in immunological responses. Research by Wattanasin et al. (2003) demonstrates the effectiveness of these compounds as high-affinity antagonists in this context, indicating their potential in immunomodulation and anti-inflammatory applications (Wattanasin et al., 2003).
Treatment of Type 2 Diabetes
Liang et al. (2007) explored this compound derivatives as dipeptidyl peptidase IV inhibitors for treating type 2 diabetes. Their research led to the discovery of potent and selective inhibitors, highlighting the compound's utility in diabetes management (Liang et al., 2007).
Anticancer and Antimicrobial Properties
Velusamy et al. (2015) reported on the synthesis, crystal structures, and docking studies of 1,4-diazepan-5-one derivatives. These compounds exhibited antimicrobial, anti-HIV, and anticancer activities, making them of interest in developing new therapeutic agents (Velusamy et al., 2015).
Cannabinoid Receptor Agonists
Research by Riether et al. (2011) identified 1,4-diazepane compounds as potent and selective cannabinoid receptor 2 agonists. These findings suggest applications in the treatment of pain and inflammation, among other conditions (Riether et al., 2011).
T-Type Calcium Channel Blockers
Gu et al. (2010) synthesized 1,4-diazepane derivatives as T-type calcium channel blockers. These compounds showed potential in treating diseases related to T-type calcium channels, such as epilepsy and pain (Gu et al., 2010).
Enantioselective Synthesis
Carlier et al. (2003) explored the enantioselective synthesis of 1,4-benzodiazepin-2-one scaffolds. This research contributes to the development of chiral therapeutic agents and enhances the understanding of stereochemistry in drug design (Carlier et al., 2003).
Safety and Hazards
Future Directions
Given the medicinal importance of 1,4-diazepan-2-one and related compounds, scientists are actively involved in the synthesis, reactions, and biological evaluation of these compounds . Future research may focus on developing more efficient synthesis methods, exploring new reactions, and investigating potential pharmaceutical applications .
Mechanism of Action
Target of Action
The primary target of 1,4-Diazepan-2-one, also known as Diazepam, is the gamma-aminobutyric acid (GABA) receptor . GABA is a neurotransmitter in the central nervous system (CNS) that regulates brain activity . The GABA receptors are responsible for mediating inhibitory signals in the brain, and their activation leads to a decrease in neuronal excitability .
Mode of Action
Diazepam acts as a positive allosteric modulator of the GABA receptors . When Diazepam binds to the GABA receptor, it increases the total conduction of chloride ions across the neuronal cell membrane . This leads to hyperpolarization of the neuron, making it less likely to fire and thus reducing neuronal excitability .
Biochemical Pathways
The action of Diazepam involves the enhancement of GABAergic neurotransmission . This is achieved through the increased frequency of chloride channel opening events, leading to an influx of chloride ions into the neuron . This results in a decrease in the neuron’s excitability, which manifests as the various therapeutic effects of Diazepam .
Pharmacokinetics
Diazepam has a biphasic half-life with an initial rapid distribution phase followed by a prolonged terminal elimination phase of 1 or 2 days . Its action is further prolonged by the even longer half-life of 2-5 days of its principal active metabolite, desmethyldiazepam (nordiazepam), the relative proportion of which increases in the body on long-term administration .
Result of Action
The molecular and cellular effects of Diazepam’s action include anticonvulsant, anxiolytic, sedative, muscle relaxant, and amnesic properties . These effects are mediated by the enhancement of GABA activity, leading to a decrease in neuronal excitability . This can result in the relief of symptoms associated with conditions such as severe anxiety disorders, panic disorders, alcohol withdrawal, and seizures .
Action Environment
The action, efficacy, and stability of Diazepam can be influenced by various environmental factors. For instance, the pharmacokinetics of Diazepam and its metabolites can vary among individuals due to factors such as age, liver disease, and genetic polymorphisms . Furthermore, the drug’s action can be affected by the presence of other substances, such as alcohol or other CNS depressants, which can potentiate its effects .
Biochemical Analysis
Biochemical Properties
1,4-Diazepan-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with gamma-aminobutyric acid (GABA) receptors, where this compound acts as an agonist, enhancing the inhibitory effects of GABA in the central nervous system . This interaction is crucial for its anxiolytic and anticonvulsant properties. Additionally, this compound is metabolized by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, which convert it into active metabolites such as nordiazepam, temazepam, and oxazepam .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It modulates cell signaling pathways by enhancing GABAergic transmission, leading to reduced neuronal excitability . This modulation affects gene expression and cellular metabolism, resulting in decreased production of excitatory neurotransmitters. In addition, this compound influences the expression of genes involved in stress response and apoptosis, contributing to its neuroprotective effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to GABA-A receptors, where it enhances the binding affinity of GABA, leading to increased chloride ion influx and hyperpolarization of neurons . This hyperpolarization reduces neuronal excitability and prevents the propagation of action potentials. Furthermore, this compound inhibits the activity of certain enzymes, such as monoamine oxidase, which contributes to its anxiolytic and antidepressant effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light and heat . Long-term studies have shown that this compound maintains its efficacy in reducing neuronal excitability and preventing seizures over extended periods . Its prolonged use can lead to tolerance and dependence, necessitating careful monitoring in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits anxiolytic and anticonvulsant properties without significant adverse effects . At higher doses, it can cause sedation, respiratory depression, and motor impairment . In some cases, high doses have been associated with toxic effects, including hepatotoxicity and nephrotoxicity . Therefore, it is essential to determine the optimal dosage to balance efficacy and safety in animal studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4 . These enzymes convert this compound into active metabolites such as nordiazepam, temazepam, and oxazepam, which are further metabolized and excreted in the urine . The metabolic flux of this compound can be influenced by factors such as age, sex, and the presence of other drugs that inhibit or induce cytochrome P450 enzymes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It binds to plasma proteins, which facilitates its distribution to various tissues, including the brain, liver, and kidneys . The compound’s lipophilicity allows it to cross the blood-brain barrier, contributing to its central nervous system effects . Additionally, this compound can accumulate in adipose tissue, leading to prolonged effects and potential toxicity with chronic use .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and the endoplasmic reticulum . It interacts with GABA-A receptors located on the cell membrane and within intracellular compartments . The compound’s localization is influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments . These interactions are crucial for its pharmacological activity and therapeutic effects.
Properties
IUPAC Name |
1,4-diazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c8-5-4-6-2-1-3-7-5/h6H,1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRVROVYLJHJIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40540531 | |
| Record name | 1,4-Diazepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40540531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99822-50-1 | |
| Record name | 1,4-Diazepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40540531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-diazepan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


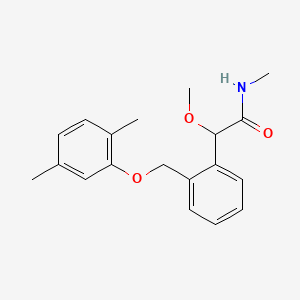
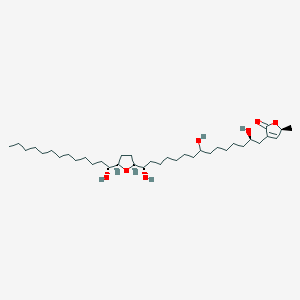
![(2S*,3R*)-2,3-dihydro-7-hydroxy-2,3-dimethyl-2-[4,8-dimethyl-3(E),7-nonadien-6-onyl]-furo[3,2-c]coumarin](/img/structure/B1253269.png)
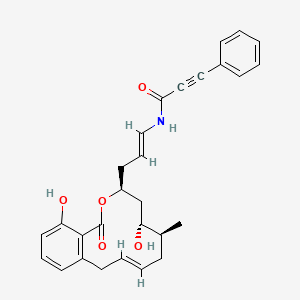
![1-Oxaspiro[2.5]octan-6-ol,5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methyl-2-buten-1-yl)-2-oxiranyl]-,(3R,4S,5S,6R)-](/img/structure/B1253271.png)
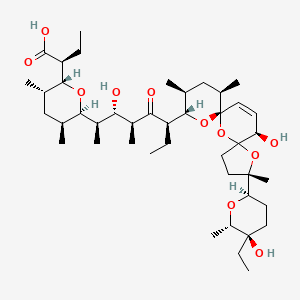
![5-Hydroxy-3-(1-hydroxy-3-methylbut-2-enyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B1253275.png)

![(9R,10S)-4,5,14,15,16-Pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol](/img/structure/B1253279.png)
![(1R,2R,5S,9S,12R)-13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione](/img/structure/B1253280.png)
![(2S)-2-[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-3-methylbutanoic acid [2-oxo-2-(4-propan-2-ylanilino)ethyl] ester](/img/structure/B1253282.png)
